Gp91ds-tat is a synthetic peptide designed as a specific inhibitor of the NADPH oxidase 2 enzyme, which plays a critical role in generating reactive oxygen species in various biological processes. This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by oxidative stress and inflammation.
Gp91ds-tat was developed by modifying a portion of the gp91phox subunit of the NADPH oxidase complex, incorporating a trans-activator of transcription (TAT) sequence that facilitates cellular uptake. This modification allows the peptide to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential .
The synthesis of gp91ds-tat involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications. The process typically includes the following steps:
The molecular weight of gp91ds-tat is approximately 2452 g/mol, and its structure includes a sequence that mimics a part of the gp91phox protein, specifically designed to inhibit NADPH oxidase activity .
Gp91ds-tat consists of 18 amino acids with a specific sequence that allows it to bind effectively to the NADPH oxidase complex. The presence of the TAT sequence enhances its membrane permeability, facilitating its entry into cells where it exerts its inhibitory effects.
Gp91ds-tat primarily functions by inhibiting the assembly of the NADPH oxidase complex, which is crucial for reactive oxygen species production. When gp91ds-tat binds to components of this complex, it prevents the activation of downstream signaling pathways that lead to oxidative stress.
In experimental settings, treatment with gp91ds-tat has been shown to significantly reduce superoxide production in various cell types exposed to oxidative stressors, such as hydrogen peroxide or inflammatory cytokines . This inhibition can be quantified using assays that measure reactive oxygen species levels in cell cultures.
The mechanism through which gp91ds-tat exerts its effects involves direct binding to the NADPH oxidase complex, specifically targeting the cytosolic subunit p47phox. By preventing p47phox from interacting with gp91phox on the membrane, gp91ds-tat effectively disrupts the assembly required for NADPH oxidase activation .
Studies have demonstrated that administration of gp91ds-tat leads to decreased levels of reactive oxygen species in various models of disease, including myocardial ischemia-reperfusion injury and neuroinflammation . This suggests that its mechanism is not only effective in vitro but also has significant implications for in vivo therapeutic applications.
Gp91ds-tat has been investigated for various scientific uses:
Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 (NOX2), originally identified in phagocytes, represents the prototypical member of the Nicotinamide Adenine Dinucleotide Phosphate Oxidase enzyme family dedicated to regulated reactive oxygen species generation. Unlike mitochondrial reactive oxygen species production (a metabolic byproduct), NOX2 enzymatically catalyzes superoxide anion formation through directed electron transfer from cytoplasmic Nicotinamide Adenine Dinucleotide Phosphate to molecular oxygen. This catalytic core comprises a transmembrane heterodimer: glycoprotein 91 phagocyte oxidase (gp91phox, now termed NOX2) and p22phox. Under resting conditions, cytoplasmic subunits p40phox, p47phox, and p67phox remain separate from the membrane-bound cytochrome. Upon cellular activation, protein kinase C-mediated phosphorylation triggers p47phox conformational changes, enabling SH3 domain interactions with p22phox and membrane translocation. Subsequent recruitment of p67phox and the small GTPase Rac completes complex assembly, initiating electron transfer and superoxide generation [3].
This tightly regulated physiological process becomes pathological when NOX2 activation is sustained or excessive. Genetic studies in Chronic Granulomatous Disease patients (lacking functional NOX2 components) first revealed the enzyme’s critical bactericidal role. However, hyperactivation drives tissue damage across diverse pathologies through multiple mechanisms: superoxide directly oxidizes proteins, lipids, and nucleic acids; reacts with nitric oxide forming cytotoxic peroxynitrite; and activates redox-sensitive signaling cascades promoting inflammation and cell death [3] [7]. Critically, NOX2-derived reactive oxygen species exhibit spatial precision—generated at membrane or phagosomal interfaces—enabling targeted signaling but also localized damage during dysregulation [3].
Table 1: Structural Components of the Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 Complex
Subunit | Gene | Molecular Weight | Function | Localization |
---|---|---|---|---|
NOX2 (gp91phox) | CYBB | ~65 kDa (unglycosylated) | Catalytic subunit; electron transfer from Nicotinamide Adenine Dinucleotide Phosphate to O₂ | Transmembrane |
p22phox | CYBA | 22 kDa | Stabilizes NOX2; docking site for p47phox SH3 domain | Transmembrane |
p47phox | NCF1 | 47 kDa | Phosphorylation-activated organizer protein; facilitates complex assembly | Cytosolic |
p67phox | NCF2 | 67 kDa | Activator subunit; interacts with Rac and NOX2 | Cytosolic |
p40phox | NCF4 | 40 kDa | Modulator; stabilizes p67phox | Cytosolic |
Rac (1 or 2) | RAC | 21 kDa | GTPase; essential for electron transfer activation | Membrane-associated |
Mounting evidence implicates dysregulated NOX2 activity as a critical pathogenic driver across organ systems through distinct mechanistic pathways:
Neurological Disorders: NOX2 constitutes the predominant enzymatic reactive oxygen species source in neurons, microglia, and cerebrovascular cells. Post-ischaemic reperfusion triggers NOX2 assembly via calcium influx and protein kinase C activation, generating superoxide that disrupts blood-brain barrier integrity, promotes neuronal apoptosis, and exacerbates cerebral infarction. Inhibition studies using gp91ds-tat demonstrate significantly reduced infarct volumes and improved neurological outcomes in middle cerebral artery occlusion models [7] [8]. Beyond stroke, NOX2-derived reactive oxygen species mediate amyloid-beta-induced cerebrovascular dysfunction and neurotoxicity in Alzheimer's models. Amyloid-beta peptides directly activate microglial NOX2, fueling neuroinflammation and oxidative damage. Genetic NOX2 ablation or pharmacological inhibition reduces amyloid pathology and cognitive deficits [4] [10]. Furthermore, temporal lobe epilepsy involves NOX2 hyperactivation in hippocampal neurons. gp91ds-tat administration modifies chronic seizure development by reducing oxidative stress and neuronal hyperexcitability, establishing NOX2 as a therapeutic target for epilepsy [2].
Oncological Processes: Oncogenic mutations, particularly in Kirsten rat sarcoma viral oncogene homolog, drive reactive oxygen species overproduction via NOX2 in hematopoietic malignancies. Transgenic murine models expressing mutant Kirsten rat sarcoma viral oncogene in hematopoietic cells develop lethal myeloproliferative disorders characterized by NOX2-expanding CD11b+Gr1+ myeloid cells. Elevated reactive oxygen species cause oxidative DNA lesions (8-oxoguanine) and double-strand breaks, accelerating genomic instability and leukemic progression. Genetic NOX2 knockout or pharmacological inhibition with compounds targeting NOX2 assembly significantly prolongs survival, attenuates DNA damage, and reduces leukemic burden, confirming NOX2-derived reactive oxygen species as key mediators of Kirsten rat sarcoma viral oncogene-driven oncogenesis [6].
Metabolic and Renal Pathologies: In diabetic complications, hyperglycemia induces NOX2 activation in renal cells. The resulting oxidative stress promotes glomerular sclerosis, tubulointerstitial fibrosis, and proteinuria—hallmarks of diabetic nephropathy. gp91ds-tat suppresses high glucose-induced reactive oxygen species generation in mesangial cells, highlighting its role in this metabolic pathology [4] [8].
Table 2: Pathological Roles of Nicotinamide Adenine Dinucleotide Phosphate Oxidase 2 Across Disease Models
Disease Category | Key Pathological Mechanism(s) | Experimental Evidence | Reference |
---|---|---|---|
Ischaemic Stroke | Reperfusion-induced NOX2 activation; blood-brain barrier disruption; neuronal apoptosis | gp91ds-tat reduces infarct volume and improves function in middle cerebral artery occlusion | [7] [8] |
Alzheimer's Disease | Amyloid-beta-induced microglial NOX2 activation; neurovascular dysfunction | NOX2 inhibition prevents cerebrovascular dysfunction and neuronal oxidative damage | [4] [10] |
Temporal Lobe Epilepsy | Seizure-associated neuronal NOX2 hyperactivity; oxidative stress | gp91ds-tat modifies chronic epilepsy development in murine models | [2] |
Kirsten rat sarcoma viral oncogene-driven Myeloproliferative Disease | NOX2-derived reactive oxygen species-induced DNA damage and genomic instability | Genetic NOX2 deletion or pharmacological inhibition reduces leukemic expansion and prolongs survival | [6] |
Diabetic Nephropathy | Hyperglycemia-induced renal NOX2 activation; glomerular and tubulointerstitial injury | gp91ds-tat blocks high glucose-induced reactive oxygen species in renal cells | [4] |
The pervasive role of NOX2-derived oxidative stress across diseases underscores the therapeutic need for specific inhibitors. Classical antioxidants (e.g., superoxide dismutase mimics, vitamin E) scavenge reactive oxygen species indiscriminately, potentially disrupting essential redox signaling and failing clinically due to limited efficacy and targeting. The failure of the broad-spectrum antioxidant NXY-059 in phase III stroke trials exemplifies these limitations [7]. In contrast, inhibiting NOX2 at the enzymatic source offers precision:
Molecular Specificity: Gp91ds-tat exemplifies rational NOX2-targeted design. This chimeric peptide incorporates a 9-amino acid sequence (Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu) derived from NOX2's B-loop extracellular domain, which interacts with p47phox during complex assembly. This inhibitory sequence is conjugated to the human immunodeficiency virus transactivator of transcription cell-penetrating peptide (Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg), enabling intracellular delivery. Gp91ds-tat competes with endogenous NOX2 for p47phox binding, preventing cytosolic subunit translocation and blocking enzyme activation without affecting other Nicotinamide Adenine Dinucleotide Phosphate Oxidase isoforms (e.g., NOX1, NOX4) or mitochondrial reactive oxygen species production [4] [8]. An alternative shorter sequence lacking the N-terminal Tyr-Gly (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂) retains equivalent inhibitory activity [5].
Table 3: Comparative Analysis of gp91ds-tat Variants
Characteristic | gp91ds-tat (Longer Variant) | gp91ds-tat Peptide 2 (Shorter Variant) |
---|---|---|
Amino Acid Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂ | H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH₂ |
Molecular Formula | C₁₀₉H₂₀₂N₅₂O₂₅S₁ | C₉₈H₁₉₀N₅₀O₂₂S₁ |
Molecular Weight | 2673.3 Da | 2452.94 Da |
NOX2 Inhibition Target | Disrupts p47phox binding to NOX2 B-loop | Identical disruption of p47phox binding |
Cellular Uptake | Facilitated by transactivator of transcription domain | Identical transactivator of transcription domain functionality |
Preclinical Efficacy: Evidence supporting gp91ds-tat’s therapeutic potential is robust:
Therapeutic Advantage: Beyond efficacy, NOX2 inhibition offers a unique pharmacological niche. Unlike global reactive oxygen species scavenging, gp91ds-tat suppresses pathological reactive oxygen species generation while preserving physiological redox signaling essential for vascular homeostasis, neuronal plasticity, and host defense. This precision underlies its superior preclinical outcomes compared to broad antioxidants and positions gp91ds-tat as a prototype for targeted oxidative stress therapeutics [3] [7] [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: